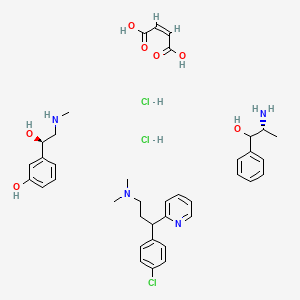

Dimotapp

Description

Properties

CAS No. |

87453-66-5 |

|---|---|

Molecular Formula |

C38H51Cl3N4O7 |

Molecular Weight |

782.2 g/mol |

IUPAC Name |

(2R)-2-amino-1-phenylpropan-1-ol;(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;dihydrochloride |

InChI |

InChI=1S/C16H19ClN2.C9H13NO2.C9H13NO.C4H4O4.2ClH/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-10-6-9(12)7-3-2-4-8(11)5-7;1-7(10)9(11)8-5-3-2-4-6-8;5-3(6)1-2-4(7)8;;/h3-9,11,15H,10,12H2,1-2H3;2-5,9-12H,6H2,1H3;2-7,9,11H,10H2,1H3;1-2H,(H,5,6)(H,7,8);2*1H/b;;;2-1-;;/t;9-;7-,9?;;;/m.01.../s1 |

InChI Key |

HPLJKIRKESVBEY-ZGOLLYJASA-N |

Isomeric SMILES |

C[C@H](C(C1=CC=CC=C1)O)N.CNC[C@@H](C1=CC(=CC=C1)O)O.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O.Cl.Cl |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N.CNCC(C1=CC(=CC=C1)O)O.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the In Vitro Mechanism of Action of Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696) is a potent anti-cancer agent belonging to the taxane (B156437) class of chemotherapeutic drugs.[1] It is widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[2] This guide provides a comprehensive overview of the in vitro mechanism of action of paclitaxel, focusing on its molecular interactions, effects on cellular processes, and the experimental methodologies used to elucidate these activities.

Core Mechanism of Action: Microtubule Stabilization

The primary mechanism of action of paclitaxel is the disruption of the normal function of microtubules, which are essential components of the cell's cytoskeleton.[1][3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a critical role in cell division, intracellular transport, and the maintenance of cell shape.[3][4]

Paclitaxel's key actions include:

-

Binding to β-tubulin: Paclitaxel binds to the β-tubulin subunit of microtubules.[3][5] This binding site is located on the interior surface of the microtubule.

-

Promotion of Polymerization: It enhances the polymerization of tubulin into stable microtubules.[5][6] Paclitaxel effectively lowers the critical concentration of tubulin required for assembly.[7]

-

Inhibition of Depolymerization: The drug stabilizes microtubules against depolymerization caused by factors like cold temperatures and calcium.[5][6][7] This stabilization prevents the dynamic instability necessary for normal microtubule function.

This hyper-stabilization of microtubules has profound consequences for cellular processes, particularly mitosis. The formation of overly stable and nonfunctional microtubules disrupts the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[1][3][5] This prolonged mitotic block ultimately triggers programmed cell death, or apoptosis.[1][3][4]

Quantitative Data: Cytotoxicity of Paclitaxel

The cytotoxic effects of paclitaxel are often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. IC50 values can vary depending on the cell line, exposure time, and the specific assay used.

| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time (hours) | Assay Method | Citation |

| Various | Human Tumor Lines | 2.5 - 7.5 | 24 | Clonogenic Assay | [8] |

| Various | Ovarian Carcinoma | 0.4 - 3.4 | Not Specified | Clonogenic Assay | [1][9] |

| BT-474 | Breast Carcinoma | 19 | Not Specified | MTT Assay | [1][10] |

| MDA-MB-231 | Breast Carcinoma | 300 | 24 - 96 | MTT Assay | [1][10] |

| MCF-7 | Breast Carcinoma | 3500 | 24 - 72 | MTT Assay | [1][10] |

| SKBR3 | Breast Carcinoma | 4000 | Not Specified | MTT Assay | [1][10] |

| NSCLC cell lines (median) | Non-Small Cell Lung Cancer | 9400 | 24 | Tetrazolium-based assay | [11] |

| NSCLC cell lines (median) | Non-Small Cell Lung Cancer | 27 | 120 | Tetrazolium-based assay | [11] |

| SCLC cell lines (median) | Small Cell Lung Cancer | 25000 | 24 | Tetrazolium-based assay | [11] |

| SCLC cell lines (median) | Small Cell Lung Cancer | 5000 | 120 | Tetrazolium-based assay | [11] |

Note: The significant decrease in IC50 values with longer exposure times highlights the schedule-dependent efficacy of paclitaxel.[8][11]

Experimental Protocols

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of paclitaxel on the assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization increases the turbidity of a solution, which can be measured by the absorbance of light at 340-350 nm.[4][12]

Materials:

-

Purified tubulin protein (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (1 mM final concentration)

-

Paclitaxel stock solution (in DMSO)

-

Temperature-controlled spectrophotometer

Procedure:

-

On ice, prepare a reaction mix containing tubulin (e.g., 2 mg/mL), General Tubulin Buffer, and GTP.[4]

-

Add different concentrations of paclitaxel or a vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.[4]

-

Initiate polymerization by adding the tubulin reaction mix to the wells.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 350 nm every 30 seconds for 60-90 minutes.[4]

-

Plot absorbance versus time to generate polymerization curves. An increase in the rate and extent of polymerization compared to the control indicates the stabilizing effect of paclitaxel.[12]

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of paclitaxel on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[2][13] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.[2]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Paclitaxel stock solution

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2][12]

-

Treat the cells with a serial dilution of paclitaxel and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).[2][12]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.[2][12]

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2]

-

Measure the absorbance at a wavelength between 500 and 600 nm.[13]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[2]

Immunofluorescence Staining of Microtubules

This technique allows for the direct visualization of the effects of paclitaxel on the microtubule network within cells.

Principle: Cells are fixed and permeabilized to allow access of a primary antibody that specifically binds to tubulin. A secondary antibody conjugated to a fluorophore then binds to the primary antibody, enabling visualization of the microtubule structure by fluorescence microscopy.

Materials:

-

Cells grown on glass coverslips

-

Paclitaxel

-

Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary anti-tubulin antibody

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with paclitaxel or a vehicle control for the desired time.

-

Gently wash the cells with PBS and fix them.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites.

-

Incubate with the primary anti-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

(Optional) Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Paclitaxel-treated cells are expected to show dense bundles of microtubules compared to the fine, filamentous network in control cells.[14][15]

Visualizations

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Caption: Workflow of a microtubule polymerization assay.

Caption: Workflow of a cell viability (MTT) assay.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Taxol (paclitaxel): mechanisms of action. | Semantic Scholar [semanticscholar.org]

- 7. molbiolcell.org [molbiolcell.org]

- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. broadpharm.com [broadpharm.com]

- 14. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to Quercetin: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of Quercetin (B1663063), a prominent flavonoid of significant interest in the fields of nutrition, pharmacology, and drug development.

Introduction

Quercetin, a member of the flavonol class of flavonoids, is a polyphenolic compound ubiquitously found in a wide array of fruits, vegetables, and grains.[1][2][3] Its name is derived from Quercetum (oak forest).[2] Recognized for its potent antioxidant and anti-inflammatory properties, Quercetin is the subject of extensive research to elucidate its therapeutic potential.[1][4] This document serves as a detailed resource on its fundamental chemical and physical characteristics.

Molecular Structure

Quercetin is a pentahydroxyflavone, characterized by a C6-C3-C6 backbone, which consists of two benzene (B151609) rings (A and B) linked by a three-carbon heterocyclic pyrone ring (C).[3] The five hydroxyl groups are located at the 3, 5, 7, 3', and 4' positions, and their placement is crucial to its biological activity.

The systematic IUPAC name for Quercetin is 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one.[1][2]

Physicochemical Properties

A thorough understanding of Quercetin's physicochemical properties is essential for its application in research and drug development, particularly concerning its formulation and bioavailability.

The fundamental identifiers and structural properties of Quercetin are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₀O₇ | [1][5] |

| Molecular Weight | 302.24 g/mol | [5][6][7] |

| Appearance | Yellow crystalline powder | [2][6] |

| Canonical SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | [1][8] |

| InChIKey | REFJWTPEDVJJIY-UHFFFAOYSA-N | [1][5] |

| PubChem CID | 5280343 | [1] |

| CAS Number | 117-39-5 | [1][5] |

Quercetin's thermal stability and solubility are critical parameters for its handling, storage, and formulation.

| Property | Value | Source(s) |

| Melting Point | 316 °C (601 °F; 589 K) | [2][6] |

| Boiling Point | 363.28 °C (estimated) | [6] |

| Water Solubility | Practically insoluble (~0.409 mg/L at 25°C) | [2][6][9] |

| Solubility in other solvents | Soluble in aqueous alkaline solutions and organic solvents like ethanol (B145695) and DMSO. | [2][7] |

The low aqueous solubility of Quercetin is a primary factor contributing to its limited bioavailability.[6]

The lipophilicity and other molecular descriptors of Quercetin influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source(s) |

| logP (Octanol-Water Partition Coefficient) | 1.81 - 3.45 | [9][10] |

| Topological Polar Surface Area (TPSA) | 127.45 - 131.36 Ų | [9][10][11] |

| Hydrogen Bond Donors | 5 | [9][10] |

| Hydrogen Bond Acceptors | 7 | [9] |

| Rotatable Bond Count | 1 | [9][10] |

| pKa (Strongest Acidic) | 6.38 | [9] |

Experimental Protocols

The Shake-Flask method is a classical approach to experimentally determine the logP of a compound.

Methodology:

-

Preparation: A standard solution of Quercetin is prepared in a biphasic system consisting of n-octanol and a suitable buffer (e.g., phosphate (B84403) buffer at pH 7.4), both of which have been pre-saturated with the other phase.

-

Equilibration: The mixture is agitated vigorously for a predetermined period to facilitate the partitioning of Quercetin between the aqueous and organic phases until equilibrium is achieved.

-

Phase Separation: The mixture is then centrifuged to ensure a clean and complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of Quercetin in each phase is accurately determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of Quercetin in the octanol (B41247) phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Logical Relationships and Workflows

The following diagram illustrates the logical workflow for assessing the physicochemical properties of a compound like Quercetin, which is fundamental in the early stages of drug discovery and development.

Caption: Workflow for Physicochemical Profiling of a Drug Candidate.

This guide provides foundational knowledge on the molecular structure and properties of Quercetin. A comprehensive understanding of these characteristics is paramount for researchers and scientists working towards harnessing its full therapeutic potential.

References

- 1. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quercetin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. An in vitro investigation on the physicochemical properties of different quercetin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quercetin [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. Quercetin | 117-39-5 [chemicalbook.com]

- 8. PubChemLite - Quercetin (C15H10O7) [pubchemlite.lcsb.uni.lu]

- 9. Showing Compound Quercetin (FDB011904) - FooDB [foodb.ca]

- 10. quercetin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. nmb-journal.com [nmb-journal.com]

An In-depth Technical Guide on the Binding Affinity and Receptor Interactions of Oseltamivir

Introduction

Oseltamivir (B103847), marketed under the brand name Tamiflu, is a cornerstone of antiviral therapy for influenza A and B viruses.[1][2] It is a prodrug, meaning it is administered in an inactive form, oseltamivir phosphate, and is rapidly metabolized in the liver by esterases into its active form, oseltamivir carboxylate.[3][4] The therapeutic efficacy of oseltamivir is derived from the specific and potent inhibition of the influenza virus neuraminidase (NA) enzyme by oseltamivir carboxylate.[3][4] This guide provides a detailed technical overview of the binding affinity, receptor interactions, and the experimental methodologies used to characterize the interaction between oseltamivir and its viral target.

Mechanism of Action

The influenza virus neuraminidase is a surface glycoprotein (B1211001) that plays a crucial role in the viral life cycle.[3] Its primary function is to cleave sialic acid residues from the surface of infected host cells, which is an essential step for the release of newly formed progeny virions.[3] By cleaving these residues, neuraminidase prevents the aggregation of new virus particles on the cell surface and facilitates their spread to uninfected cells.[5] Oseltamivir carboxylate acts as a competitive inhibitor of the neuraminidase enzyme.[1] It is designed to mimic the natural substrate of neuraminidase, sialic acid, and binds with high affinity to the enzyme's active site.[3] This binding prevents the enzyme from performing its function, leading to the aggregation of newly synthesized virions on the host cell surface and halting the spread of the infection.[5]

Signaling Pathway: Influenza Virus Release and Inhibition by Oseltamivir

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the mechanism of inhibition by oseltamivir.

Caption: Influenza virus release mechanism and its inhibition by Oseltamivir.

Quantitative Binding Data

The binding affinity of oseltamivir carboxylate to the neuraminidase enzyme is typically quantified by the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). These values can vary depending on the influenza virus strain and the specific mutations within the neuraminidase gene.

| Influenza Strain | Inhibitor | Parameter | Value (nM) | Notes |

| Influenza A/H1N1 | Oseltamivir Carboxylate | IC50 | 2.5 (median) | Range: 0.93 - 4.16 nM[6] |

| Influenza A/H3N2 | Oseltamivir Carboxylate | IC50 | 0.96 (median) | Range: 0.13 - 7.95 nM[6] |

| Influenza B | Oseltamivir Carboxylate | IC50 | 60 (median) | Range: 20 - 285 nM[6] |

| Influenza A/Texas | Oseltamivir Carboxylate | IC50 | 0.18 ± 0.11 | [7] |

| Influenza B/Yamagata | Oseltamivir Carboxylate | IC50 | 16.76 ± 4.10 | [7] |

| 2009 Pandemic H1N1 (Wild-type) | Oseltamivir Carboxylate | Kd | 140 | [8] |

| H275Y Mutant (H1N1) | Oseltamivir Carboxylate | Kd | Increased 95-fold | Indicates significant resistance[8] |

| I223V Mutant (H1N1) | Oseltamivir Carboxylate | Kd | Increased 4-fold | Indicates moderate resistance[8] |

Experimental Protocols

The determination of oseltamivir's binding affinity and inhibitory activity is primarily conducted through neuraminidase inhibition assays. The most common method is a fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Fluorescence-Based Neuraminidase Inhibition Assay (MUNANA Assay)

Principle: This assay measures the enzymatic activity of neuraminidase.[9] The enzyme cleaves the MUNANA substrate, releasing a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU).[9] The amount of fluorescence is directly proportional to the neuraminidase activity. In the presence of an inhibitor like oseltamivir carboxylate, the enzymatic activity is reduced, leading to a decrease in fluorescence.[10] The IC50 value is calculated as the concentration of the inhibitor that reduces neuraminidase activity by 50%.[9]

Detailed Methodology:

-

Virus Preparation: Viral samples are diluted to a standardized level of neuraminidase activity in a reaction buffer.[11]

-

Inhibitor Dilution: A series of concentrations of oseltamivir carboxylate are prepared through serial dilutions.[9]

-

Incubation: The standardized virus preparation is incubated with the various concentrations of oseltamivir carboxylate in a 96-well plate.[9] This allows the inhibitor to bind to the neuraminidase enzyme.

-

Substrate Addition: The MUNANA substrate is added to each well, and the plate is incubated to allow the enzymatic reaction to proceed.[9][11]

-

Reaction Termination: The reaction is stopped by adding a stop solution, typically containing ethanol (B145695) and NaOH.[9]

-

Fluorescence Reading: The fluorescence of the product (4-MU) is measured using a fluorometer with an excitation wavelength of approximately 355 nm and an emission wavelength of around 460 nm.[9]

-

Data Analysis: The fluorescence readings are plotted against the inhibitor concentrations to generate a dose-response curve. The IC50 value is then determined from this curve.[12]

Experimental Workflow: Neuraminidase Inhibition Assay

The following diagram outlines the workflow for a typical in vitro fluorometric neuraminidase inhibition assay.

Caption: Workflow for the in vitro neuraminidase inhibition assay.

Receptor Interactions and Resistance

The active site of the influenza neuraminidase is highly conserved across different strains, which is why oseltamivir is effective against both influenza A and B.[4] However, mutations in the neuraminidase gene can alter the binding of oseltamivir, leading to antiviral resistance.

Key amino acid residues in the active site that interact with oseltamivir are crucial for its binding. Mutations at these sites can reduce the affinity of the drug for the enzyme. For example, the H275Y (H274Y in N2 numbering) mutation in N1 neuraminidases is a well-known resistance mutation that significantly reduces the susceptibility to oseltamivir.[8][13] Other mutations, such as I223V and S247N, can also confer reduced susceptibility, particularly when they occur in combination with the H275Y mutation.[8]

Computational studies and structural analyses have shown that mutations can disrupt the hydrogen bonding network and the overall conformation of the active site, thereby impairing the optimal binding of oseltamivir.[14][15] The loss of these critical interactions leads to a higher dissociation constant (Kd) and a reduced inhibitory effect of the drug.[8][15] Continuous surveillance of neuraminidase mutations is therefore essential for monitoring the effectiveness of oseltamivir.

References

- 1. Oseltamivir - Wikipedia [en.wikipedia.org]

- 2. How Tamiflu works: Mechanism of action explained [medicalnewstoday.com]

- 3. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. droracle.ai [droracle.ai]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Pharmacokinetic-Pharmacodynamic Determinants of Oseltamivir Efficacy Using Data from Phase 2 Inoculation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Oseltamivir Pharmacokinetics, Dosing, and Resistance Among Children Aged <2 Years With Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism by Which Mutations at His274 Alter Sensitivity of Influenza A Virus N1 Neuraminidase to Oseltamivir Carboxylate and Zanamivir - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structural Investigations and Binding Mechanisms of Oseltamivir Drug Resistance Conferred by the E119V Mutation in Influenza H7N9 Virus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Ivosidenib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivosidenib (B560149) (AG-120) is an oral, first-in-class, potent, and selective small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme.[1][2] Mutations in the IDH1 gene, particularly at the R132 residue, lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG) from α-ketoglutarate (α-KG).[1][3] Elevated levels of 2-HG disrupt cellular metabolism and epigenetic regulation, contributing to oncogenesis in various malignancies, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][4][5] Ivosidenib selectively binds to and inhibits the mIDH1 enzyme, leading to a significant reduction in 2-HG levels, thereby restoring normal cellular differentiation.[1][4] This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ivosidenib.

Pharmacokinetics

Ivosidenib exhibits a favorable pharmacokinetic profile characterized by rapid oral absorption and slow elimination.[2][6] Its PK properties have been evaluated in preclinical animal models and in clinical trials across various patient populations.[6][7]

Absorption

Following oral administration, ivosidenib is rapidly absorbed.[2][6] In patients with advanced solid tumors, the time to maximum plasma concentration (Tmax) was observed to be between 2.07 and 2.63 hours after single and multiple doses.[8][9] While the presence of food does not significantly affect its absorption, administration with a high-fat meal can increase the maximum concentration (Cmax) and area under the curve (AUC) and should be avoided.[10]

Distribution

Ivosidenib is highly bound to plasma proteins.[7] It has a low brain-to-plasma exposure ratio of 2.3%, indicating limited penetration of the blood-brain barrier.[7][11] The mean blood-to-plasma total radioactivity concentration ratio was 0.565, suggesting minimal partitioning into red blood cells.[11]

Metabolism

The primary route of metabolism for ivosidenib is hepatic, mainly through the cytochrome P450 3A4 (CYP3A4) enzyme system, with minor contributions from N-dealkylation and hydrolytic pathways.[10][12] Ivosidenib itself is an inducer of CYP3A4 and may also induce CYP2C9.[13][14] This can lead to decreased concentrations of co-administered drugs that are sensitive substrates of these enzymes.[14] Conversely, strong or moderate CYP3A4 inhibitors can increase ivosidenib plasma concentrations, potentially raising the risk of QTc interval prolongation.[2][14]

Excretion

Ivosidenib is eliminated predominantly through feces.[10] In a study with radiolabeled ivosidenib, approximately 77% of the dose was recovered in feces (67% as unchanged drug) and 17% in urine (10% as unchanged drug).[12] The terminal elimination half-life is long, ranging from 40 to 138 hours in different patient populations.[2][6]

Table 1: Summary of Ivosidenib Pharmacokinetic Parameters

| Parameter | Value | Patient Population | Reference |

| Tmax (Median) | 2.07 - 2.63 hours | Advanced Solid Tumors | [8][9] |

| Half-life (t½) | 40 - 138 hours | Advanced Solid Tumors & Hematologic Malignancies | [2][6] |

| Protein Binding | High | Preclinical | [7] |

| Primary Metabolism | Hepatic (CYP3A4) | Human | [10] |

| Primary Excretion | Fecal | Human | [12] |

| Steady State | Reached by Day 15 | Advanced Solid Tumors | [6][15] |

| Accumulation Ratio (AUC at 500 mg QD) | 1.5 - 1.7-fold | Advanced Solid Tumors | [6][15] |

Pharmacodynamics

The pharmacodynamic effect of ivosidenib is primarily characterized by the inhibition of 2-HG production by the mIDH1 enzyme.[1][6] This oncometabolite serves as a key biomarker for assessing the biological activity of the drug.[16][17]

2-HG Inhibition

Treatment with ivosidenib leads to a robust and persistent reduction in plasma 2-HG levels in patients with mIDH1-mutated cancers.[2][6] In patients with cholangiocarcinoma and chondrosarcoma, plasma 2-HG was reduced by up to 98%, reaching levels comparable to those in healthy individuals.[6][15] This maximal inhibition was observed at the recommended dose of 500 mg once daily, with no additional suppression at higher doses.[10][18] The reduction in 2-HG is dose- and exposure-dependent.[7]

Clinical Efficacy

The inhibition of 2-HG by ivosidenib is associated with the induction of myeloid differentiation, leading to a reduction in blast counts and an increase in mature myeloid cells in AML patients.[4][10] In a phase 1 study of patients with relapsed/refractory AML, ivosidenib monotherapy resulted in an overall response rate of 41.6%.[19]

Table 2: Pharmacodynamic Effects of Ivosidenib

| Parameter | Observation | Patient Population | Reference |

| Plasma 2-HG Reduction | Up to 98% | Cholangiocarcinoma & Chondrosarcoma | [6][15] |

| Time to 2-HG Suppression | Significant reduction by Cycle 2, Day 1 | Cholangiocarcinoma | [20] |

| Dose for Maximal 2-HG Inhibition | 500 mg once daily | Relapsed/Refractory AML | [10] |

| Clinical Response (CR + CRh) | 30.4% | Relapsed/Refractory AML | [19] |

| Median Duration of Response (CR) | 10.1 months | Relapsed/Refractory AML | [19] |

Experimental Protocols

Quantification of Ivosidenib in Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantitative analysis of ivosidenib in human plasma.[6][21]

-

Sample Preparation: Protein precipitation of plasma samples is performed, typically with acetonitrile (B52724).[22]

-

Internal Standard: A stable isotope-labeled compound, such as ivosidenib-d4, is used as the internal standard.[21]

-

Chromatography: Separation is achieved using a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid.[22]

-

Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer in positive ion mode using electrospray ionization. The multiple reaction monitoring (MRM) transitions for ivosidenib are typically m/z 583.95 → 214.53 for quantification and m/z 583.95 → 186.6 for qualitative confirmation.[22]

-

Calibration Range: The method is validated over a linear range, for example, 2–2,000 ng/mL.[22]

Measurement of 2-Hydroxyglutarate (2-HG)

Plasma and tumor 2-HG concentrations are measured using a qualified LC-MS/MS method.[6]

-

Sample Collection: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Tumor biopsies are also collected.[6]

-

Metabolite Extraction: Proteins are precipitated, and metabolites are extracted from the sample, often using a cold solvent mixture (e.g., methanol/acetonitrile/water).[23]

-

Chromatographic Separation: The extracted metabolites are separated using a liquid chromatography system.[23]

-

Mass Spectrometric Detection: The separated metabolites are ionized and detected by a tandem mass spectrometer for sensitive and specific quantification of 2-HG.[6][23]

-

Lower Limit of Quantification (LLOQ): The LLOQ for plasma 2-HG is typically around 30.0 ng/mL, and for tumor tissue, it is around 7.5 µg/g.[6]

Visualizations

Signaling Pathway of Ivosidenib's Mechanism of Action

Caption: Mechanism of action of Ivosidenib in inhibiting mutant IDH1.

Experimental Workflow for PK/PD Analysis

Caption: Workflow for pharmacokinetic and pharmacodynamic analysis of Ivosidenib.

Conclusion

Ivosidenib demonstrates a well-characterized pharmacokinetic and pharmacodynamic profile. Its rapid absorption, long half-life, and predictable metabolism support a once-daily dosing regimen. The potent and sustained inhibition of the oncometabolite 2-HG serves as a reliable biomarker of its biological activity and correlates with clinical efficacy in patients with mIDH1-mutated cancers. The established bioanalytical methods for quantifying ivosidenib and 2-HG are crucial for ongoing clinical development and therapeutic drug monitoring. This comprehensive understanding of ivosidenib's properties is essential for optimizing its use in clinical practice and for the development of future targeted therapies.

References

- 1. What is the mechanism of Ivosidenib? [synapse.patsnap.com]

- 2. Clinical pharmacokinetics and pharmacodynamics of ivosidenib in patients with advanced hematologic malignancies with an IDH1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isocitrate Dehydrogenase 1 Mutation and Ivosidenib in Patients With Acute Myeloid Leukemia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IDH1 Mutations in AML | TIBSOVO® (ivosidenib tablets) MOA [tibsovopro.com]

- 5. Ivosidenib for IDH1 Mutant Cholangiocarcinoma: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics/pharmacodynamics of ivosidenib in advanced IDH1-mutant cholangiocarcinoma: findings from the phase III ClarIDHy study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics/pharmacodynamics of ivosidenib in advanced IDH1-mutant cholangiocarcinoma: findings from the phase III ClarIDHy study | springermedizin.de [springermedizin.de]

- 10. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Population pharmacokinetic and exposure‐response analyses of ivosidenib in patients with IDH1‐mutant advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TIBSOVO® (ivosidenib tablets) Dosing & Management for AML [tibsovopro.com]

- 15. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ascopubs.org [ascopubs.org]

- 19. targetedonc.com [targetedonc.com]

- 20. ascopubs.org [ascopubs.org]

- 21. Quantitation of ivosidenib in human plasma via LC-MS/MS and its application in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cellular Uptake and Localization Studies of Active Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The efficacy of a therapeutic agent is fundamentally dependent on its ability to reach its molecular target within the cell. Therefore, understanding how an active compound enters a cell, its subsequent intracellular trafficking, and its final subcellular destination is a critical aspect of drug discovery and development.[1][2] Cellular uptake and localization studies provide crucial insights into a compound's bioavailability, mechanism of action, and potential off-target effects.[3][4] This guide offers a comprehensive overview of the core mechanisms governing cellular entry, detailed protocols for key experimental techniques, and a framework for the presentation of quantitative data.

Mechanisms of Cellular Uptake

The passage of active compounds across the cell membrane can occur through several distinct mechanisms, which can be broadly categorized as passive transport, active transport, and vesicular transport (endocytosis).[5][6] The physicochemical properties of the compound, such as its size, charge, and lipophilicity, as well as the specific characteristics of the cell type, dictate the predominant pathway of entry.[4][7]

-

Passive Diffusion: Small, hydrophobic molecules can move across the plasma membrane down their concentration gradient without the need for energy or a transport protein.[5][8]

-

Facilitated Diffusion: This process involves membrane proteins (channels or carriers) to move molecules across the membrane down their concentration gradient. It does not require metabolic energy.

-

Active Transport: This energy-dependent process moves compounds against their concentration gradient and requires carrier proteins.[8]

-

Primary Active Transport: Directly utilizes energy from ATP hydrolysis to transport molecules. The ATP-binding cassette (ABC) transporters are a major family involved in this process, often responsible for drug efflux.[9][10]

-

Secondary Active Transport: Uses the electrochemical gradient of one molecule (often Na+) to move another molecule against its concentration gradient.[9][10]

-

-

Endocytosis: The cell internalizes larger molecules, particles, or bulk extracellular fluid by engulfing them in a vesicle.[2][11] This is a primary route for nanoparticles and macromolecular drugs.[11][12]

-

Clathrin-Mediated Endocytosis: A well-characterized pathway for receptor-mediated internalization of specific ligands.[13]

-

Caveolae-Mediated Endocytosis: Involves flask-shaped invaginations of the plasma membrane called caveolae.[11]

-

Macropinocytosis: The non-specific uptake of large amounts of extracellular fluid and solutes.[7][11]

-

Visualization of Cellular Uptake Pathways

Caption: Major pathways for active compound entry into the cell.

Experimental Protocols

A multi-faceted approach combining qualitative and quantitative methods is often necessary to fully characterize the uptake and localization of a compound.

Fluorescence Microscopy for Subcellular Localization

Fluorescence microscopy, particularly confocal laser scanning microscopy (CLSM), is a powerful tool for visualizing the spatial distribution of a compound within the cell.[14][15] Super-resolution microscopy (SRM) techniques can provide even greater detail, enabling localization at the organelle level.[16][17]

Protocol: Immunofluorescence Staining for Compound Localization

This protocol assumes the active compound can be detected by a specific primary antibody. Alternatively, a fluorescently tagged version of the compound can be used, simplifying the protocol by omitting the antibody steps.[14]

-

Cell Culture: Grow cells to the desired confluency (typically 60-80%) on sterile glass coverslips placed in a multi-well plate.[14]

-

Compound Incubation: Treat the cells with the active compound at the desired concentration and for various time points. Include an untreated control.

-

Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound compound.[14]

-

Fixation: Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. This cross-links proteins and preserves cell morphology.

-

Permeabilization: Wash the cells twice with PBS. Permeabilize the cell membranes by incubating with 0.1-0.25% Triton X-100 in PBS for 10 minutes. This allows antibodies to access intracellular targets.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin and 2% normal goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody against the active compound in the blocking buffer. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[14]

-

Washing: Wash the cells three times with PBS for 5 minutes each.[14]

-

Secondary Antibody Incubation: Dilute a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in the blocking buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.[14]

-

Organelle Co-staining (Optional): To determine specific subcellular localization, co-stain with organelle-specific markers. For example, use DAPI or Hoechst for the nucleus, or an antibody against an organelle-specific protein (e.g., TOM20 for mitochondria, LAMP1 for lysosomes).[14][18]

-

Mounting: Wash the coverslips three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.[14]

-

Imaging: Image the samples using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophores.[19][20] Analyze images for co-localization between the compound's signal and organelle markers.[15]

Flow Cytometry for Quantitative Uptake Analysis

Flow cytometry allows for the rapid, quantitative measurement of fluorescence on a single-cell basis, making it ideal for determining the overall uptake of a fluorescently labeled compound in a large cell population.[21]

Protocol: Flow Cytometry-Based Cellular Uptake Assay

-

Cell Preparation: Harvest cells (e.g., by trypsinization for adherent cells) and prepare a single-cell suspension in a suitable buffer (e.g., FACS buffer: PBS with 1% FBS).

-

Compound Incubation: Incubate a known number of cells (e.g., 1 x 10^6 cells/mL) with various concentrations of the fluorescently labeled active compound for different time points at 37°C. To distinguish between active and passive transport, include a control group incubated at 4°C, which inhibits energy-dependent processes.[22]

-

Stopping Uptake & Washing: Stop the uptake reaction by adding ice-cold FACS buffer. Centrifuge the cells at a low speed (e.g., 300 x g for 5 minutes) and discard the supernatant.

-

Washing: Resuspend the cell pellet in ice-cold FACS buffer and repeat the centrifugation. Wash the cells a total of three times to remove any unbound extracellular compound.

-

Resuspension: Resuspend the final cell pellet in a suitable volume of FACS buffer for analysis.

-

Data Acquisition: Analyze the samples on a flow cytometer. For each cell, measure forward scatter (FSC, related to cell size), side scatter (SSC, related to granularity), and fluorescence intensity in the appropriate channel for your fluorophore.[22]

-

Data Analysis: Gate on the live, single-cell population using FSC and SSC plots. Analyze the mean fluorescence intensity (MFI) of the gated population for each condition. The MFI is directly proportional to the amount of internalized compound.[23]

Subcellular Fractionation for Compound Quantification

This biochemical technique separates cellular components into different fractions based on their size, density, and mass, allowing for the direct quantification of a compound in specific organelles.[24][25]

Protocol: Differential Centrifugation for Subcellular Fractionation

-

Cell Treatment and Harvesting: Treat a large number of cells (e.g., 10^8 cells) with the active compound. Harvest the cells and wash them twice with ice-cold PBS.

-

Homogenization: Resuspend the cell pellet in a hypotonic homogenization buffer (containing protease inhibitors). Allow cells to swell on ice. Lyse the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.[26][27] Monitor lysis using a microscope.

-

Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C). The pellet contains the nuclei. This is the Nuclear Fraction .

-

Mitochondrial Fraction: Carefully collect the supernatant (post-nuclear supernatant) and centrifuge it at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C). The resulting pellet contains mitochondria. This is the Mitochondrial Fraction .

-

Microsomal Fraction: Transfer the supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g for 1 hour at 4°C). The pellet contains microsomes (fragments of the ER and Golgi). This is the Membrane/Microsomal Fraction .

-

Cytosolic Fraction: The remaining supernatant is the Cytosolic Fraction .[24]

-

Compound Extraction and Quantification: For each fraction, extract the active compound using an appropriate solvent or method. Quantify the amount of the compound in each fraction using a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[24]

Data Presentation

Clear and structured presentation of quantitative data is essential for interpretation and comparison.

Table 1: Cellular Uptake Kinetics of [Active Compound] in U-937 Cells Measured by Flow Cytometry

| Time (min) | Concentration (µM) | Mean Fluorescence Intensity (MFI) ± SD |

| 15 | 1 | 150 ± 12 |

| 15 | 5 | 750 ± 58 |

| 15 | 10 | 1420 ± 110 |

| 30 | 1 | 280 ± 25 |

| 30 | 5 | 1350 ± 99 |

| 30 | 10 | 2500 ± 198 |

| 60 | 1 | 450 ± 41 |

| 60 | 5 | 2100 ± 165 |

| 60 | 10 | 3800 ± 301 |

Table 2: Subcellular Distribution of [Active Compound] in U-937 Cells after 1 Hour Incubation (10 µM)

| Subcellular Fraction | Compound Concentration (ng/mg protein) ± SD | % of Total Intracellular Compound |

| Nuclei | 120 ± 15 | 60% |

| Mitochondria | 30 ± 5 | 15% |

| Microsomes | 10 ± 2 | 5% |

| Cytosol | 40 ± 8 | 20% |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: A typical workflow for studying cellular uptake and localization.

Signaling Pathway Diagram

Caption: Diagram of an active compound inhibiting the NF-κB pathway.

Conclusion

The study of cellular uptake and subcellular localization is indispensable for modern drug development. A combination of advanced imaging techniques, quantitative cellular assays, and biochemical fractionation provides a powerful toolkit for researchers.[1][3] By employing the methodologies outlined in this guide, scientists can gain a mechanistic understanding of their active compounds, leading to the rational design of more effective and safer therapeutics. The detailed protocols and data presentation frameworks provided herein serve as a practical resource for professionals in the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. qtmbiosciences.com [qtmbiosciences.com]

- 4. Subcellular Drug Distribution: Exploring Organelle-Specific Characteristics for Enhanced Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Nanomaterials in Medicine: Understanding Cellular Uptake, Localization, and Retention for Enhanced Disease Diagnosis and Therapy [aginganddisease.org]

- 7. researchgate.net [researchgate.net]

- 8. pharmacylibrary.com [pharmacylibrary.com]

- 9. The Structure and Mechanism of Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jove.com [jove.com]

- 11. Application of advances in endocytosis and membrane trafficking to drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ENDOCYTIC MECHANISMS FOR TARGETED DRUG DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Advanced imaging techniques for tracking drug dynamics at the subcellular level - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advanced Static and Dynamic Fluorescence Microscopy Techniques to Investigate Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The use of fluorescence microscopy to define polymer localisation to the late endocytic compartments in cells that are targets for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]

- 21. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 24. A cell fractionation approach for the quantitative analysis of subcellular drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 8 Top Tips for Subcellular Fractionation | Proteintech Group [ptglab.com]

- 26. A general method for quantitative fractionation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bitesizebio.com [bitesizebio.com]

Whitepaper: In Silico Modeling of Ibuprofen Binding to Cyclooxygenase-2 (COX-2)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of the active compound Ibuprofen to its protein target, Cyclooxygenase-2 (COX-2). We will explore the core computational techniques, present relevant quantitative data in a structured format, detail experimental protocols, and visualize key pathways and workflows. This document serves as a practical guide for researchers and professionals involved in computational drug discovery and molecular modeling.

Introduction

Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and plays a significant role in inflammation. The selective inhibition of COX-2 is a key goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects.

In silico modeling provides a powerful and cost-effective approach to study the binding of small molecules like Ibuprofen to their protein targets. These computational methods allow for the detailed examination of protein-ligand interactions at an atomic level, helping to elucidate binding modes, predict binding affinities, and guide the design of novel inhibitors. This guide will cover the primary in silico techniques used to investigate the Ibuprofen-COX-2 interaction, including molecular docking and molecular dynamics simulations.

In Silico Methodologies

The in silico analysis of protein-ligand binding typically follows a structured workflow, beginning with data preparation and proceeding through simulation and analysis.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

Key Steps:

-

Receptor Preparation: The 3D structure of the target protein (COX-2) is obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: The 3D structure of the ligand (Ibuprofen) is generated and optimized to its lowest energy conformation.

-

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a defined scoring function.

-

Analysis of Results: The resulting poses are analyzed to identify the most likely binding mode, typically the one with the lowest energy score.

Molecular Dynamics (MD) Simulation

Following molecular docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the protein-ligand complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into the stability of the binding pose and the flexibility of the complex.

Key Steps:

-

System Setup: The docked protein-ligand complex is placed in a simulation box, which is then solvated with water molecules and ions to mimic physiological conditions.

-

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. It is then gradually heated and equilibrated to the desired temperature and pressure.

-

Production Run: The main simulation is run for a specified period (typically nanoseconds to microseconds), during which the trajectory of all atoms is recorded.

-

Trajectory Analysis: The resulting trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to evaluate flexibility, and binding free energy to estimate binding affinity.

Data Presentation: Quantitative Analysis of Ibuprofen-COX-2 Binding

The following tables summarize key quantitative data obtained from in silico and experimental studies of Ibuprofen binding to COX-2.

Table 1: Molecular Docking and Binding Energy Results

| Parameter | Value | Method | Reference |

| Docking Score | -7.5 to -9.0 kcal/mol | AutoDock Vina | |

| Binding Affinity (Ki) | ~5 µM | Experimental Assay | |

| Hydrogen Bonds | 2-3 | Docking Analysis | |

| Key Interacting Residues | Arg120, Tyr355, Ser530 | Docking/MD |

Table 2: Molecular Dynamics Simulation Parameters and Results

| Parameter | Value | Description |

| Simulation Time | 100 ns | Length of the production MD run. |

| RMSD of Complex | 1.5 - 2.0 Å | Indicates the stability of the complex over time. |

| RMSF of Binding Site | < 1.5 Å | Shows the flexibility of the active site residues. |

| Binding Free Energy (MM/PBSA) | -25 to -35 kcal/mol | An estimation of the binding affinity from MD. |

Experimental Protocols

This section provides detailed methodologies for the core in silico experiments described in this guide.

Protocol for Molecular Docking of Ibuprofen with COX-2

-

Protein Preparation:

-

Download the crystal structure of human COX-2 (e.g., PDB ID: 5IKR) from the Protein Data Bank.

-

Using a molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all water molecules and co-crystallized ligands from the PDB file.

-

Add polar hydrogen atoms and assign Gasteiger charges to the protein atoms.

-

Save the prepared protein structure in PDBQT format for use with AutoDock Vina.

-

-

Ligand Preparation:

-

Obtain the 3D structure of Ibuprofen from a database like PubChem (CID 3672).

-

Use a program like Avogadro or ChemDraw to optimize the ligand's geometry.

-

Assign partial charges and define the rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Identify the active site of COX-2 based on the location of the co-crystallized ligand in the original PDB file or from literature.

-

Define a grid box that encompasses the entire active site. A typical size would be 25 x 25 x 25 Å, centered on the active site.

-

-

Docking Simulation:

-

Use a docking program like AutoDock Vina to run the simulation.

-

Provide the prepared protein and ligand files, along with the grid box coordinates, as input.

-

Set the exhaustiveness parameter (e.g., to 8 or 16) to control the thoroughness of the search.

-

-

Results Analysis:

-

Analyze the output file, which contains the predicted binding poses and their corresponding energy scores.

-

Visualize the top-ranked pose in a molecular viewer to examine the interactions (e.g., hydrogen bonds, hydrophobic contacts) between Ibuprofen and COX-2.

-

Protocol for MD Simulation of the Ibuprofen-COX-2 Complex

-

System Preparation:

-

Take the best-docked pose of the Ibuprofen-COX-2 complex as the starting structure.

-

Use a simulation package like GROMACS or AMBER.

-

Select a force field (e.g., CHARMM36 for protein, CGenFF for the ligand).

-

Place the complex in a cubic or dodecahedral simulation box, ensuring a minimum distance of 1.0 nm between the protein and the box edges.

-

Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization:

-

Perform energy minimization using the steepest descent algorithm for at least 5000 steps to remove any bad contacts.

-

-

System Equilibration:

-

Perform a 100 ps NVT (constant number of particles, volume, and temperature) equilibration at 300 K to stabilize the system's temperature.

-

Perform a 100 ps NPT (constant number of particles, pressure, and temperature) equilibration at 1 bar and 300 K to stabilize the system's pressure and density.

-

-

Production MD Run:

-

Run the production simulation for at least 100 ns under NPT conditions.

-

Save the coordinates of the system every 10 ps for subsequent analysis.

-

-

Trajectory Analysis:

-

Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation.

-

Calculate the RMSF of the protein residues to identify flexible regions.

-

Analyze the hydrogen bonds formed between the protein and ligand throughout the simulation.

-

Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the biological pathway of COX-2 and the computational workflow for in silico modeling.

Caption: The COX-2 signaling pathway and the inhibitory action of Ibuprofen.

Caption: A typical workflow for in silico protein-ligand binding analysis.

Conclusion

In silico modeling, encompassing techniques like molecular docking and molecular dynamics, offers a robust framework for investigating the binding of active compounds such as Ibuprofen to their protein targets. This guide has outlined the fundamental principles, provided structured quantitative data, detailed the experimental protocols, and visualized the relevant pathways and workflows. By leveraging these computational tools, researchers can gain valuable insights into molecular recognition, accelerate the drug discovery process, and design more potent and selective therapeutics.

Technical Guide: Establishing and Interpreting Dose-Response Relationships of Active Compounds in Cell Lines

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the principles, experimental design, and data analysis of dose-response relationships in cell line-based assays.

Introduction to Dose-Response Relationships

A dose-response relationship describes the magnitude of a biological system's response to a stimulus or stressor, such as an active compound, as a function of the compound's concentration (dose).[1] In cell culture, this is a fundamental concept for characterizing the potency and efficacy of a compound.[2] The relationship is typically visualized as a dose-response curve, which plots the measured response against the compound concentration.[3]

Key parameters derived from this curve are:

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that is required to reduce a biological process (e.g., cell viability) by 50%.[4][5] It is the primary metric for compounds that inhibit a function.

-

EC50 (Half-maximal Effective Concentration): The concentration of a compound that produces 50% of its maximal effect.[6] This is used for compounds that stimulate or activate a response.[4]

The goal is often to find the lowest effective concentration of a compound to minimize potential off-target or toxic effects.[5]

Data Presentation: Quantifying Compound Potency

Summarizing dose-response data in a structured format is crucial for comparing the potency of a compound across different cell lines or for comparing multiple compounds.

Table 1: Hypothetical Dose-Response Data for "Compound X" in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (µM) | Hill Slope | Maximal Inhibition (%) |

| MCF-7 | Breast Adenocarcinoma | 48 | 5.2 | 1.1 | 95 |

| A549 | Lung Carcinoma | 48 | 12.8 | 0.9 | 92 |

| HeLa | Cervical Adenocarcinoma | 72 | 8.5 | 1.3 | 98 |

| U-87 MG | Glioblastoma | 72 | 25.1 | 0.8 | 88 |

-

Hill Slope: Describes the steepness of the dose-response curve. A value of 1.0 indicates a standard slope, while values greater or less than 1.0 indicate a steeper or shallower response, respectively.[1]

Experimental Workflow and Protocols

A typical dose-response experiment follows a standardized workflow to ensure reproducibility and accuracy.[1]

Caption: General experimental workflow for a cell-based dose-response study.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7]

Materials:

-

Cells in logarithmic growth phase

-

Complete culture medium

-

96-well flat-bottom sterile plates

-

Active compound stock solution (e.g., in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >90% via trypan blue exclusion.[8]

-

Dilute the cell suspension to a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

-

Seed 100 µL of the cell suspension into the inner wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells to reduce evaporation (the "edge effect").

-

Include wells for "untreated control" (cells + medium) and "blank" (medium only).

-

Incubate the plate for 24 hours (37°C, 5% CO2) to allow cells to attach.[7]

-

-

Compound Treatment:

-

Prepare a series of dilutions of the active compound in complete culture medium from the stock solution. A common approach is to use half-log10 steps (e.g., 1 nM to 10 µM).[9]

-

Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilutions. Add fresh medium with the same concentration of vehicle (e.g., DMSO) to the control wells.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

-

-

MTT Assay:

-

After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan (B1609692) crystals.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.[7]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from all other readings.

-

Normalize the data by expressing the viability of treated wells as a percentage of the untreated control wells.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[3][7]

-

Signaling Pathways as Targets for Active Compounds

Active compounds often exert their effects by modulating specific cellular signaling pathways that control proliferation, survival, and apoptosis.[10] A common example in cancer research is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer cells, promoting uncontrolled growth.[11]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by an active compound.

This diagram illustrates how an external growth factor activates a receptor, initiating a signaling cascade through PI3K and AKT to mTOR, ultimately promoting cell proliferation and survival.[12] An active compound can be designed to inhibit key components of this pathway, such as mTOR, thereby blocking the pro-survival signal and inducing cell death.[13]

References

- 1. Dose–response relationship - Wikipedia [en.wikipedia.org]

- 2. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]

- 4. clyte.tech [clyte.tech]

- 5. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]

- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 7. benchchem.com [benchchem.com]

- 8. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 10. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lifechemicals.com [lifechemicals.com]

- 12. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Whitepaper: A Comprehensive Guide to Identifying Novel Therapeutic Targets of Curcumin

As the specific "[Active Compound]" was not provided, this guide will use Curcumin (B1669340) , a widely researched natural compound, as an example to demonstrate the requested format and content for identifying novel therapeutic targets. The principles and methodologies outlined below can be adapted for any active compound of interest.

Audience: Researchers, scientists, and drug development professionals.

Abstract: Curcumin, the principal curcuminoid of turmeric, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Despite extensive research, the full spectrum of its molecular targets remains an active area of investigation. This technical guide provides a framework for identifying and validating novel therapeutic targets of Curcumin. It details common experimental workflows, summarizes key quantitative data, and visualizes the complex signaling pathways modulated by this pleiotropic compound.

Introduction to Curcumin and its Known Bioactivities

Curcumin (diferuloylmethane) is a polyphenolic compound extracted from the rhizome of Curcuma longa. It has been shown to interact with a multitude of molecular targets, influencing a variety of signaling pathways. Its therapeutic potential has been explored in a wide range of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. However, its clinical application has been hindered by poor bioavailability and metabolic instability. Understanding its direct molecular interactions is crucial for developing more potent and specific analogs.

Methodologies for Novel Target Identification

The identification of direct binding partners for a small molecule like Curcumin is a critical step in elucidating its mechanism of action. Several robust experimental strategies can be employed.

Affinity-Based Approaches

Affinity chromatography is a powerful technique to isolate and identify proteins that directly bind to a compound of interest.

Experimental Protocol: Affinity Chromatography Coupled with Mass Spectrometry

-

Immobilization of Curcumin:

-

Synthesize a Curcumin analog with a linker arm (e.g., containing a terminal carboxyl or amino group).

-

Covalently couple the analog to an activated solid support matrix (e.g., NHS-activated Sepharose beads).

-

Wash the beads extensively to remove any non-covalently bound ligand.

-

Block any remaining active sites on the beads to prevent non-specific protein binding.

-

-

Protein Binding:

-

Prepare a cell lysate or tissue extract from a relevant biological source.

-

Incubate the protein extract with the Curcumin-immobilized beads for a sufficient period (e.g., 2-4 hours) at 4°C to allow for binding.

-

As a negative control, incubate the extract with beads that have been treated with the linker and blocking agent but without Curcumin.

-

-

Washing and Elution:

-

Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive ligand (e.g., free Curcumin) or by changing the buffer conditions (e.g., high salt or altered pH).

-

-

Protein Identification:

-

Resolve the eluted proteins using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

-

Excise protein bands of interest and perform in-gel digestion (e.g., with trypsin).

-

Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Identify the proteins by searching the peptide fragmentation data against a protein sequence database.

-

Caption: Workflow for identifying protein targets using affinity chromatography.

Known Molecular Targets and Signaling Pathways

Curcumin is a pleiotropic molecule that interacts with numerous cellular proteins.[1] Its anti-inflammatory, anti-cancer, and antioxidant effects are attributed to its ability to modulate multiple signaling pathways.[1][2]

Key Signaling Pathways Modulated by Curcumin

-

NF-κB Pathway: Curcumin is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3] It can prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes like TNF-α, IL-6, COX-2, and Bcl-2.[1][3][4]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another critical target. Curcumin has been shown to inhibit the activation of these kinases, which can in turn reduce cell proliferation and induce apoptosis.[3][5]

-

JAK/STAT Pathway: Curcumin can inhibit the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, which is crucial for cytokine signaling.[3] By directly targeting JAK kinase activity, Curcumin can suppress the inflammatory response.[3]

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. Curcumin has been found to inhibit PI3K, Akt, and mTOR (mammalian target of rapamycin), leading to the induction of apoptosis and inhibition of tumor progression.[2][6]

-

Nrf2/ARE Pathway: Curcumin can activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. This leads to the upregulation of antioxidant genes, such as heme oxygenase-1 (HO-1), which contributes to its protective effects against oxidative stress.[3]

Caption: Key signaling pathways modulated by Curcumin.

Quantitative Data on Curcumin's Activity

The biological activity of Curcumin is often quantified by its IC50 value, which represents the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. These values can vary significantly depending on the cell line and the specific assay used.

Table 1: IC50 Values of Curcumin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 11.2 - 52 | [7][8] |

| H1299 | Lung Carcinoma | 6.03 | [7] |

| MCF-7 | Breast Cancer | 18.4 - 75 | [7][9][10] |

| MDA-MB-231 | Breast Cancer | 8.05 - 25 | [7][8][9][10] |

| HCT-116 | Colon Carcinoma | 10 | [7] |

| HepG2 | Liver Carcinoma | 14.5 | [7] |

| CCRF-CEM | Leukemia | Varies | [11] |

Table 2: Binding Affinities of Curcumin and its Derivatives to Target Proteins

| Compound | Target Protein | Binding Energy (kcal/mol) | Predicted Binding Constant (µM) | Reference |

| Curcumin | EGFR | > -10 | Not Specified | [11] |

| Curcumin Derivatives | EGFR | -7.34 to -12.12 | 0.00013 to 3.45 | [11] |

| Curcumin | NF-κB | Not Specified | Not Specified | [11] |

| Curcumin Derivatives | NF-κB | -6.24 to -12.97 | 0.0004 to 10.05 | [11] |

Validation of Novel Therapeutic Targets

Once a putative target has been identified, its biological relevance and therapeutic potential must be validated through a series of secondary assays.

Experimental Protocol: Target Validation using Cellular Thermal Shift Assay (CETSA)

-

Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding. When a protein binds to a ligand, its melting temperature (Tm) typically increases.

-

Cell Treatment: Treat intact cells with Curcumin at various concentrations. A vehicle-treated control is essential.

-

Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

-

Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Curcumin indicates direct target engagement.

Conclusion and Future Directions

The identification of novel therapeutic targets for multifaceted compounds like Curcumin is a complex but essential endeavor. The methodologies described here, from initial affinity-based screening to target validation with techniques like CETSA, provide a robust workflow for drug discovery professionals. While Curcumin's own clinical utility is limited by its pharmacokinetics, a deeper understanding of its molecular targets will pave the way for the rational design of new, more effective therapeutics that recapitulate its beneficial activities with improved drug-like properties. Future research should focus on integrating chemoproteomics with systems biology approaches to build a comprehensive map of the Curcumin interactome, further unlocking its therapeutic potential.

References

- 1. Targets of curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular targets and therapeutic implications of curcumin in hepatocellular carcinoma: a comprehensive literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular targets of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Curcumin and Its New Derivatives: Correlation between Cytotoxicity against Breast Cancer Cell Lines, Degradation of PTP1B Phosphatase and ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumoral Activities of Curcumin and Recent Advances to ImProve Its Oral Bioavailability [mdpi.com]

- 11. mdpi.com [mdpi.com]

The Effects of Curcumin on Gene Expression Profiling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumin (B1669340), a polyphenol extracted from the rhizome of Curcuma longa, has garnered significant attention for its therapeutic potential across a spectrum of diseases, including cancer, inflammatory conditions, and cardiovascular disease.[1][2][3] Its biological activities are largely attributed to its ability to modulate global gene expression.[3][4] This technical guide provides an in-depth overview of the effects of curcumin on gene expression profiling, detailing the molecular pathways it influences, summarizing key quantitative data, and outlining the experimental protocols used to generate this data.

Molecular Mechanisms and Signaling Pathways